molecular formula C20H23BrN4O3 B4240126 N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-4-carboxamide

N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-4-carboxamide

Cat. No.: B4240126
M. Wt: 447.3 g/mol
InChI Key: DJOHQCWXXFDHJJ-UHFFFAOYSA-N
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Description

N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenoxy group, a piperazine ring, and an isonicotinamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-4-carboxamide typically involves multiple steps:

    Formation of the bromophenoxyacetyl intermediate: This step involves the reaction of 4-bromophenol with chloroacetyl chloride in the presence of a base such as triethylamine.

    Piperazine coupling: The bromophenoxyacetyl intermediate is then reacted with piperazine to form the piperazinyl derivative.

    Isonicotinamide coupling: Finally, the piperazinyl derivative is coupled with isonicotinoyl chloride to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of oncology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The bromophenoxy group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The isonicotinamide moiety may also participate in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-Bromophenoxy)acetyl]benzohydrazide
  • N’-[(2,4-Dibromophenoxy)acetyl]-2-methylbenzohydrazide
  • 2-[(4-Bromophenoxy)acetyl]-N-phenylhydrazinecarbothioamide

Uniqueness

N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-4-carboxamide is unique due to its combination of a bromophenoxy group, a piperazine ring, and an isonicotinamide moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN4O3/c21-17-1-3-18(4-2-17)28-15-19(26)25-13-11-24(12-14-25)10-9-23-20(27)16-5-7-22-8-6-16/h1-8H,9-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOHQCWXXFDHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=NC=C2)C(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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